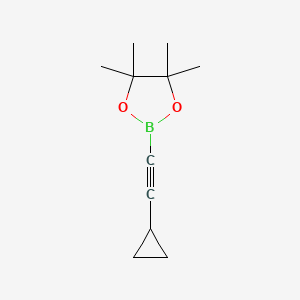![molecular formula C8H10F2N2O2 B1488046 3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 1782490-78-1](/img/structure/B1488046.png)
3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid
Vue d'ensemble
Description
3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid (DFEP) is a compound that has been studied in recent years and is gaining attention from the scientific community due to its potential applications. DFEP is a non-steroidal, non-aromatic, and non-toxic compound that is used in a variety of research applications. It is a versatile compound that can be used for a variety of purposes, including as a catalyst, a reagent, and a drug. DFEP can also be used in biochemical and physiological studies, and its mechanism of action is beginning to be understood.
Applications De Recherche Scientifique
Environmental and Health Monitoring
The study by Fromme et al. (2017) focuses on the environmental and health impacts of perfluorinated compounds, including 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid] (ADONA). ADONA is a replacement emulsifier used in the production of fluoropolymers. The research aimed to quantify the body burden of different perfluorinated substances, including ADONA, in plasma samples of populations living near a former perfluorooctanoate (PFOA) production plant. The study indicated a need for reducing exposure to PFOA, especially for populations living close to production facilities. It also noted that ADONA was detected only in few samples slightly above the limit of quantification, suggesting that health risks related to ADONA are unlikely under the present exposure situation. This research highlights the importance of monitoring the environmental and health impacts of such compounds (Fromme et al., 2017).
Medical Imaging and Diagnostics
The study by Brier et al. (2022) evaluates the safety, dosimetry, and characteristics of 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1), a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1. The research indicates that 11C-CS1P1 is safe for use in human clinical populations and supports its use for evaluating inflammation. This study represents an application in medical imaging and diagnostics, demonstrating the potential of compounds related to 3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid in enhancing diagnostic capabilities (Brier et al., 2022).
Toxicological Studies
In the field of toxicology, the compound has been part of studies like the one conducted by Vujasinovic et al. (2007), which discusses the poisoning with isomers of an alcohol with three carbons, including 1-propanol and 2-propanol. The research provides insights into the toxicological effects and metabolism of these compounds, contributing to the understanding of the toxicity and safety profiles of related compounds (Vujasinovic et al., 2007).
Propriétés
IUPAC Name |
3-[1-(2,2-difluoroethyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c9-7(10)5-12-4-6(3-11-12)1-2-8(13)14/h3-4,7H,1-2,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKEGXZESIABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1487963.png)







![4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1487978.png)
![Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487980.png)
![3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1487981.png)


![3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1487986.png)